molecular formula C16H21NO3S B5684411 3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid

3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid

Cat. No. B5684411
M. Wt: 307.4 g/mol
InChI Key: BYTNEBVEIJKWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid, also known as ATPP, is a compound that has garnered attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid exhibits potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. In addition, 3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid has been found to have a low toxicity profile, making it a promising candidate for further development as a drug.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying the mechanisms underlying inflammation and pain. However, one limitation of using 3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid is its relatively complex synthesis method, which may make it less accessible to researchers who do not have expertise in organic synthesis.

Future Directions

There are several potential future directions for research on 3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid. One area of interest is the development of new derivatives of 3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid that exhibit improved potency and selectivity for COX-2 inhibition. Another potential direction is the investigation of the potential use of 3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid in the treatment of other inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid and to investigate its potential side effects and toxicity in humans.

Synthesis Methods

3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid can be synthesized through a multi-step process involving the reaction of piperidine with allyl bromide, followed by the reaction of the resulting compound with 2-thiopheneacetic acid. The final product is obtained through the reaction of the intermediate compound with phosgene, which results in the formation of 3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid.

Scientific Research Applications

3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid has been the subject of various scientific studies due to its potential applications in the field of medicinal chemistry. Specifically, 3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

properties

IUPAC Name

3-prop-2-enyl-1-(3-thiophen-2-ylpropanoyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S/c1-2-8-16(15(19)20)9-4-10-17(12-16)14(18)7-6-13-5-3-11-21-13/h2-3,5,11H,1,4,6-10,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTNEBVEIJKWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCN(C1)C(=O)CCC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.